molecular formula C13H20ClNO4 B1521305 Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride CAS No. 1172436-88-2

Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride

Cat. No.: B1521305
CAS No.: 1172436-88-2
M. Wt: 289.75 g/mol
InChI Key: BYUYTHMYIJRRFE-UHFFFAOYSA-N
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Description

Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is a chemical compound with the molecular formula C13H19NO4•HCl. It is used primarily in biochemical research, particularly in the field of proteomics

Preparation Methods

The synthesis of Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride typically involves several steps:

Chemical Reactions Analysis

Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents.

Scientific Research Applications

Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name

ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c1-4-17-13(15)8-18-11-6-5-10(9(2)14)7-12(11)16-3;/h5-7,9H,4,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUYTHMYIJRRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(C)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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